molecular formula C16H17NO6S B3481426 methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-2-thiophenecarboxylate

methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-2-thiophenecarboxylate

Cat. No.: B3481426
M. Wt: 351.4 g/mol
InChI Key: FPBXZYZCAWGWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-2-thiophenecarboxylate” is a chemical compound with the linear formula C13H17NO6 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Mechanism of Action

Target of Action

Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-2-thiophenecarboxylate is a complex chemical compound used in diverse scientific research. . It’s closely related to gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants . These compounds are known for their remarkable biological activities including antimicrobial, anti-inflammatory, and anticancer properties .

Mode of Action

. For instance, they might inhibit or activate certain enzymes, bind to receptors, or interfere with cellular processes. The specific interactions and resulting changes would depend on the nature of the target and the structure of the compound.

Biochemical Pathways

These compounds are primarily known for their antioxidant and free radical scavenging properties . They protect tissues and key metabolisms against reactive oxygen species, which can cause significant damage to cell structures through the degradation of key biomolecules including DNA, lipids, enzymes, and proteins .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. Given its antioxidant properties, it’s likely that it helps to neutralize harmful free radicals and reduce oxidative stress . This could potentially prevent or mitigate the damage to cell structures and key biomolecules, thereby protecting against various degenerative diseases such as aging, cancer, Alzheimer’s, and diabetes .

Properties

IUPAC Name

methyl 3-[(3,4,5-trimethoxybenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S/c1-20-11-7-9(8-12(21-2)13(11)22-3)15(18)17-10-5-6-24-14(10)16(19)23-4/h5-8H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBXZYZCAWGWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-2-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-2-thiophenecarboxylate
Reactant of Route 3
Reactant of Route 3
methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-2-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-2-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-2-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-2-thiophenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.